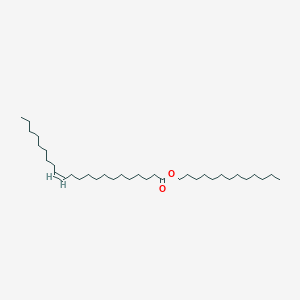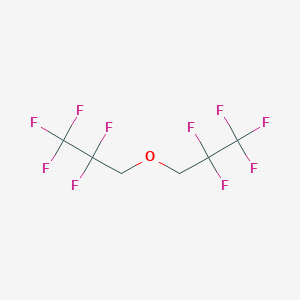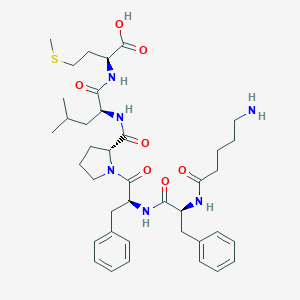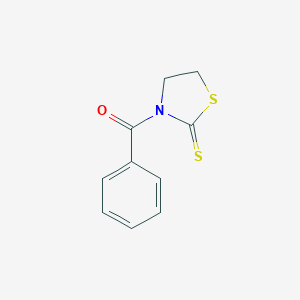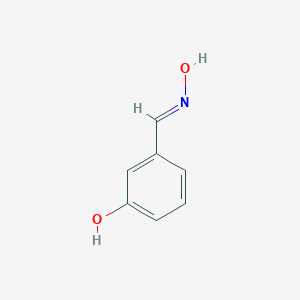
3-ヒドロキシベンズアルデヒドオキシム
概要
説明
3-Hydroxybenzaldehyde oxime is an organic compound derived from 3-hydroxybenzaldehyde It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde structure
科学的研究の応用
3-Hydroxybenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
It is known that oximes, in general, can interact with various biological targets, including enzymes and receptors .
Mode of Action
The mode of action of 3-Hydroxybenzaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that oximes can influence various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It is known that oximes can have various biological effects depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
3-Hydroxybenzaldehyde Oxime is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans . The nature of these interactions is complex and can influence various biochemical reactions.
Cellular Effects
3-Hydroxybenzaldehyde Oxime has been found to exhibit vasculoprotective effects by lowering vascular smooth muscle cell proliferation and endothelial cells inflammation . This suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxybenzaldehyde Oxime involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it forms an oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
3-Hydroxybenzaldehyde Oxime is involved in certain metabolic pathways. For instance, it is a substrate of aldehyde dehydrogenase (ALDH) in rats and humans
準備方法
Synthetic Routes and Reaction Conditions
3-Hydroxybenzaldehyde oxime can be synthesized through the reaction of 3-hydroxybenzaldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous medium at room temperature, making it an environmentally friendly and practical method. The general reaction is as follows:
3-Hydroxybenzaldehyde+Hydroxylamine Hydrochloride→3-Hydroxybenzaldehyde Oxime+Water+Hydrochloric Acid
Industrial Production Methods
In industrial settings, the synthesis of 3-hydroxybenzaldehyde oxime follows similar principles but may involve optimized conditions to enhance yield and purity. The use of mineral water as a solvent has been reported to achieve maximum efficiency under catalyst-free conditions .
化学反応の分析
Types of Reactions
3-Hydroxybenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyl group on the benzene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives of 3-hydroxybenzaldehyde oxime.
類似化合物との比較
Similar Compounds
Salicylaldehyde oxime: Similar structure but with the hydroxyl group at the ortho position.
4-Hydroxybenzaldehyde oxime: Hydroxyl group at the para position.
2-Hydroxybenzaldehyde oxime: Hydroxyl group at the ortho position.
Uniqueness
3-Hydroxybenzaldehyde oxime is unique due to the position of the hydroxyl group at the meta position, which influences its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
特性
IUPAC Name |
3-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-3-1-2-6(4-7)5-8-10/h1-5,9-10H/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEZCGOWIADGFY-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


